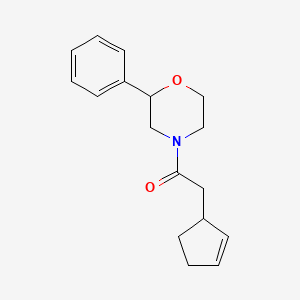
Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone, also known as CPMM, is a synthetic compound that has been widely studied in the field of medicinal chemistry. CPMM is a morpholine derivative, which is a class of compounds that have been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties.
作用機序
The mechanism of action of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has been shown to exhibit anti-inflammatory and analgesic properties. Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to inhibit the growth of certain viruses, including HIV and hepatitis C virus.
実験室実験の利点と制限
One advantage of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. However, Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to exhibit cytotoxicity towards normal cells, which could limit its clinical use. Additionally, the mechanism of action of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone is not fully understood, which could hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the study of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone. One area of research could focus on the development of more potent and selective derivatives of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone that exhibit reduced cytotoxicity towards normal cells. Another area of research could focus on the optimization of the synthesis method for Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone, which could improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone and its potential as a therapeutic agent for the treatment of cancer and other diseases.
合成法
The synthesis of Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone involves the reaction between cyclohex-3-en-1-ylamine and 2-phenylmorpholine-4-carboxaldehyde in the presence of a catalyst. The reaction yields Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone as a white solid, which can be purified by recrystallization.
科学的研究の応用
Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has been extensively studied for its potential as an anticancer agent. Several studies have shown that Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. Cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
cyclohex-3-en-1-yl-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(15-9-5-2-6-10-15)18-11-12-20-16(13-18)14-7-3-1-4-8-14/h1-5,7-8,15-16H,6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGDDWOJJNNWAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

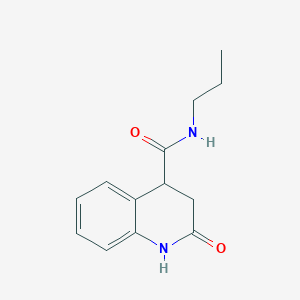
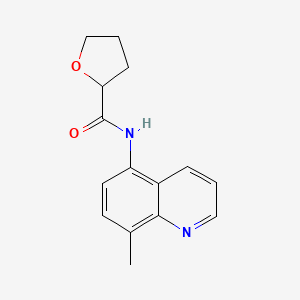
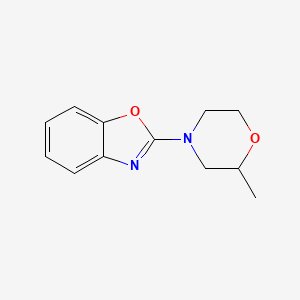
![[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)
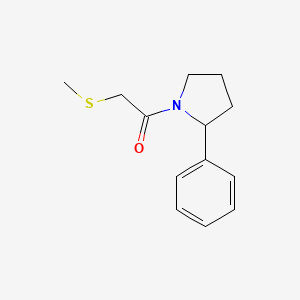


![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)

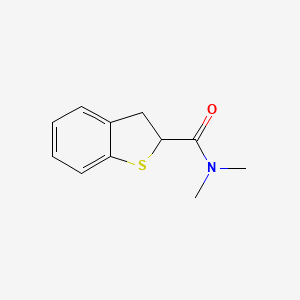
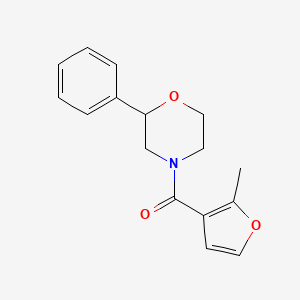
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
